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Compound of Interest

Compound Name: (3S,4R)-Tofacitinib

Cat. No.: B15615042

An In-depth Technical Guide on (3S,4R)-Tofacitinib

This technical guide provides a comprehensive overview of the chemical properties,
mechanism of action, and relevant experimental protocols for (3S,4R)-Tofacitinib, a
diastereomer of the Janus kinase (JAK) inhibitor, Tofacitinib. This document is intended for
researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

(3S,4R)-Tofacitinib is a specific stereoisomer of Tofacitinib. Its unique spatial arrangement
influences its chemical and biological properties. The following table summarizes its key
chemical identifiers.
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Identifier Value

CAS Number 1092578-48-7[1][2][3][4]
Molecular Formula C16H20N6O[2][4]
Molecular Weight 312.37 g/mol [2][4]

3-[(3S,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-
IUPAC Name d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-

oxopropanenitrile[5]

C[C@H]1--INVALID-LINK--

SMILES
CN(C(CC#N)=0)CC1[2]
INChl=1S/C16H20N60/c1-11-5-8-22(14(23)3-6-
nehl 17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-
n
16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,
(H,18,19,20)/t11-,13-/m1/s1[5]
InChlKey UJLAWZDWDVHWOW-DGCLKSJQSA-N[5]
Tofacitinib Diastereomer Impurity 2,
Epitofacitinib, (3S,4R)-4-Methyl-3-(methyl-7H-
Synonyms

pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-
piperidinepropanenitrile[2][5]

Mechanism of Action: Inhibition of the JAK-STAT
Signaling Pathway

Tofacitinib functions as a potent and selective inhibitor of the Janus kinase (JAK) family of
enzymes.[6][7] Its primary therapeutic action stems from the modulation of the JAK-STAT
(Signal Transducer and Activator of Transcription) signaling pathway, a crucial cascade in the
Immune response.[8][9]

The JAK-STAT pathway is activated by a variety of cytokines and growth factors that are pivotal
in the pathogenesis of autoimmune and inflammatory diseases.[7][8] The process begins when
a cytokine binds to its receptor on the cell surface, leading to the activation of associated JAKs

(JAK1, JAK2, JAKS, and TYK2).[9][10] These activated JAKs then phosphorylate STAT
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proteins.[11] Subsequently, the phosphorylated STATs form dimers, translocate into the cell
nucleus, and bind to specific DNA sequences to regulate the transcription of genes involved in

inflammation and immune cell function.[8][10][11]

Tofacitinib primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2.[8][12] By blocking
these kinases, Tofacitinib prevents the phosphorylation and activation of STATs.[6][8] This
disruption of the signaling cascade effectively reduces the inflammatory response by inhibiting
the signaling of key cytokines such as IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21.[8][12]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.researchgate.net/figure/Schematic-of-JAK-STAT-signaling-pathway-Specific-cellular-context-will-determine-the_fig1_314273972
https://synapse.patsnap.com/article/what-is-the-mechanism-of-tofacitinib-citrate
https://www.researchgate.net/figure/The-JAK-STAT-pathway-Step-1-The-ligand-usually-a-cytokine-binds-and-cross-links-its_fig1_342339514
https://www.researchgate.net/figure/Schematic-of-JAK-STAT-signaling-pathway-Specific-cellular-context-will-determine-the_fig1_314273972
https://synapse.patsnap.com/article/what-is-the-mechanism-of-tofacitinib-citrate
https://www.researchgate.net/figure/The-JAK-STAT-intracellular-signaling-pathway-Notes-JAK-is-involved-in-the-intracellular_fig2_259877802
https://go.drugbank.com/drugs/DB08895
https://synapse.patsnap.com/article/what-is-the-mechanism-of-tofacitinib-citrate
https://synapse.patsnap.com/article/what-is-the-mechanism-of-tofacitinib-citrate
https://www.researchgate.net/figure/The-JAK-STAT-intracellular-signaling-pathway-Notes-JAK-is-involved-in-the-intracellular_fig2_259877802
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory
Check Availability & Pricing

Extracellular Space

1. Binding
Cell Mevmbrane Cytoplasm
Cytokine Receptor (3S,4R)-Tofacitinib
i
2. Activatign i Inhibition
I

3. Phosphorylation

. Dimerization

5. Translocation

Nucleus

6. Transcription

Inflammatory
Gene Expression

Click to download full resolution via product page

Figure 1: Tofacitinib's inhibition of the JAK-STAT pathway.
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Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity

of Tofacitinib.

In Vitro Assay: Cytokine-Induced STAT Phosphorylation
(Flow Cytometry)

This protocol assesses the inhibitory effect of Tofacitinib on cytokine-induced STAT

phosphorylation in peripheral blood mononuclear cells (PBMCs).[13]

PBMC Isolation: Isolate PBMCs from the blood of healthy donors using Ficoll-Paque density
gradient centrifugation.

Cell Culture: Culture the isolated PBMCs in a complete RPMI-1640 medium.

Tofacitinib Incubation: Pre-incubate the cells for 1-2 hours with various concentrations of
Tofacitinib citrate or a vehicle control (e.g., DMSO).

Cytokine Stimulation: Stimulate the cells with a specific cytokine for 15-30 minutes. For
example, use IL-6 to induce STAT3 phosphorylation or IFN-y for STAT1 phosphorylation.[13]

Fixation and Permeabilization: Fix the cells using paraformaldehyde, followed by
permeabilization with methanol.

Immunostaining: Stain the cells with fluorescently conjugated antibodies that are specific for
the phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3).[13]

Flow Cytometry: Acquire data on a flow cytometer and analyze the median fluorescence
intensity (MFI) of the phospho-STAT signal.

Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation for each
concentration of Tofacitinib relative to the vehicle control.[13]
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Figure 2: Workflow for in vitro STAT phosphorylation assay.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b15615042?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

In Vitro Assay: Cytokine-Induced STAT Phosphorylation
(Western Blot)

This protocol provides an alternative method to flow cytometry for quantifying the inhibition of
STAT phosphorylation.[14]

Cell Culture and Treatment: Culture appropriate cells (e.g., PBMCs or cell lines) and pre-
treat with varying concentrations of Tofacitinib for 1-2 hours.

o Cytokine Stimulation: Induce JAK-STAT signaling by adding a stimulating cytokine, such as
IL-6 or IFN-y, for 15-30 minutes.

o Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them
using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase
inhibitors.

e Protein Quantification: Determine the total protein concentration of the cell lysates using a
standard method like the BCA assay.

» Western Blot Analysis:

o

Separate equal amounts of protein from each sample by SDS-PAGE.

o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

o Block the membrane to prevent non-specific antibody binding.

o Incubate the membrane with primary antibodies specific for phosphorylated STATs (e.g.,
anti-pSTAT3) and total STATs, as well as a loading control (e.g., B-actin).

o Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibodies.

o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.
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» Data Analysis: Quantify the band intensities and normalize the phosphorylated STAT signal
to the total STAT and loading control signals. Calculate the inhibition of STAT
phosphorylation relative to the control.

In Vitro Microsomal Metabolism Assay

This protocol is used to investigate the metabolic stability of Tofacitinib and its potential for
drug-drug interactions.[15]

o Preparation of Incubation Mixture: Prepare an incubation system (total volume of 200 uL)
containing human liver microsomes (0.3 mg/mL), Tofacitinib (40 uM), and 100 mM potassium
phosphate buffer (pH 7.4).

o Addition of Test Compounds: Add the drugs to be tested for their effect on Tofacitinib
metabolism (e.g., various antidiabetic drugs at a final concentration of 100 puM).[15]

« Initiation of Reaction: Pre-warm the mixture and initiate the metabolic reaction by adding an
NADPH-regenerating system.

¢ Incubation: Incubate the mixture at 37°C for a specified period.

o Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold
acetonitrile.

o Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

o LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of Tofacitinib
and the formation of its metabolites using a validated Liquid Chromatography with tandem
mass spectrometry (LC-MS/MS) method.

o Data Analysis: Determine the rate of Tofacitinib metabolism and calculate the half-life (t%2)
and intrinsic clearance (CLint). If inhibitors were tested, calculate the 1Cso values.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.daicelpharmastandards.com/product/3s4r-tofacitinib/
https://www.simsonpharma.com/us/product/(3s,4r)-tofacitinib
https://www.simsonpharma.com/us/product/(3s,4r)-tofacitinib
https://clearsynth.com/product/-3s-4r--tofacitinib
https://www.pharmaffiliates.com/en/parentapi/tofacitinib-citrate-impurities
https://pubchem.ncbi.nlm.nih.gov/compound/3S_4R_-Tofacitinib
https://pubchem.ncbi.nlm.nih.gov/compound/3S_4R_-Tofacitinib
https://pubchem.ncbi.nlm.nih.gov/compound/3S_4R_-Tofacitinib
https://go.drugbank.com/drugs/DB08895
https://pubmed.ncbi.nlm.nih.gov/26966791/
https://pubmed.ncbi.nlm.nih.gov/26966791/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-tofacitinib-citrate
https://www.researchgate.net/figure/The-mechanism-of-action-of-Janus-kinase-JAK-inhibitors-tofacitinib-baricitinib_fig1_379937723
https://www.researchgate.net/figure/The-JAK-STAT-pathway-Step-1-The-ligand-usually-a-cytokine-binds-and-cross-links-its_fig1_342339514
https://www.researchgate.net/figure/Schematic-of-JAK-STAT-signaling-pathway-Specific-cellular-context-will-determine-the_fig1_314273972
https://www.researchgate.net/figure/The-JAK-STAT-intracellular-signaling-pathway-Notes-JAK-is-involved-in-the-intracellular_fig2_259877802
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Tofacitinib_Citrate_in_Combination_with_Other_Immunomodulators.pdf
https://www.benchchem.com/pdf/Tofacitinib_Citrate_and_the_JAK_STAT_Signaling_Pathway_A_Technical_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12085125/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12085125/
https://www.benchchem.com/product/b15615042#3s-4r-tofacitinib-cas-number-and-chemical-identifiers
https://www.benchchem.com/product/b15615042#3s-4r-tofacitinib-cas-number-and-chemical-identifiers
https://www.benchchem.com/product/b15615042#3s-4r-tofacitinib-cas-number-and-chemical-identifiers
https://www.benchchem.com/product/b15615042#3s-4r-tofacitinib-cas-number-and-chemical-identifiers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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